

# "physicochemical properties of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid

**Cat. No.:** B1393292

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid**

## For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive analysis of the essential physicochemical properties of **1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid**, a heterocyclic scaffold of significant interest in medicinal chemistry. Recognizing the scarcity of direct experimental data for this specific molecule, this document emphasizes the robust methodologies required for its characterization. It serves as a practical manual for researchers, offering not only predicted computational data but also detailed, field-proven experimental protocols for determining critical parameters such as pKa, lipophilicity (LogP), aqueous solubility, and thermal properties. By grounding these methodologies in their scientific rationale—explaining why each property is critical for drug development—this guide empowers scientists to generate reliable data and make informed decisions in their research endeavors.

## Chapter 1: Introduction to the 1H-Pyrazolo[3,4-c]pyridine Scaffold

## Significance in Medicinal Chemistry

The pyrazolopyridine core is a "privileged scaffold" in modern drug discovery, appearing in a multitude of biologically active agents. These fused heterocyclic systems are notable for their structural similarity to purines, allowing them to function as effective mimics in various biological pathways. Specifically, derivatives of the pyrazolopyridine scaffold have been investigated for their therapeutic potential in treating a range of conditions, from neurological disorders to viral infections and cancer.<sup>[1][2][3]</sup> The title compound, **1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid**, often serves as a crucial synthetic intermediate for more complex molecules, including precursors to blockbuster drugs like the Factor Xa inhibitor, Apixaban.<sup>[4]</sup> Its carboxylic acid moiety provides a versatile chemical handle for amide coupling and other derivatization strategies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.<sup>[5]</sup>

## Core Chemical Structure and Isomerism

The precise arrangement of nitrogen atoms and the fusion pattern of the pyrazole and pyridine rings are critical to the molecule's properties. The IUPAC name, **1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid**, defines a specific constitutional isomer. It is essential to distinguish it from other members of the pyrazolopyridine family, such as the [3,4-b] and [4,3-c] isomers, as these subtle structural changes can lead to significant differences in biological activity and physicochemical behavior.

- Target Molecule: **1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid**
- Molecular Formula: C<sub>7</sub>H<sub>5</sub>N<sub>3</sub>O<sub>2</sub>
- Molecular Weight: 163.13 g/mol
- CAS Number: 932702-13-1<sup>[6]</sup>

## Tautomerism: A Critical Physicochemical Consideration

The "1H" designation in the name specifies the position of the proton on the pyrazole ring nitrogen. However, in solution, proton tautomerism is a fundamental consideration. The molecule can theoretically exist in equilibrium with its 2H-pyrazolo[3,4-c]pyridine tautomer. While quantum mechanical calculations on the parent pyrazolo[3,4-b]pyridine system have

shown the 1H tautomer to be significantly more stable (by nearly 9 kcal/mol), it is crucial for any researcher to be aware of this potential equilibrium. The dominant tautomeric form influences hydrogen bonding patterns, pKa values, and ultimately, how the molecule interacts with its biological target.

Caption: Tautomeric forms of the core scaffold.

## Chapter 2: Computational and Predicted Physicochemical Properties

In the absence of extensive experimental data, *in silico* predictions provide valuable initial estimates for guiding experimental design. These computational models use the molecule's structure to forecast its behavior. Below is a summary of predicted properties for the parent scaffold and a related isomer, highlighting the expected physicochemical space this compound occupies.

| Property                                 | Predicted Value<br>(1H-Pyrazolo[4,3-c]<br>isomer) | Predicted Value<br>(Related Derivative)         | Source  |
|------------------------------------------|---------------------------------------------------|-------------------------------------------------|---------|
| pKa                                      | 3.52 ± 0.20 (acidic)                              | 3.97 ± 0.30 (acidic)                            | [7][8]  |
| Boiling Point                            | 840.4 ± 65.0 °C                                   | 418.8 ± 45.0 °C                                 | [7][8]  |
| Density                                  | 1.49 ± 0.1 g/cm <sup>3</sup>                      | 1.35 ± 0.1 g/cm <sup>3</sup>                    | [7][8]  |
| XLogP3                                   | 0.3                                               | 2.9 (for a larger<br>derivative)                | [9][10] |
| Hydrogen Bond<br>Donors                  | 2 (pyrazole N-H,<br>carboxyl O-H)                 | 1 (for a N-substituted<br>derivative)           | [9][10] |
| Hydrogen Bond<br>Acceptors               | 4 (pyridine N, pyrazole<br>N, 2x carboxyl O)      | 6 (for a larger<br>derivative)                  | [9][10] |
| Topological Polar<br>Surface Area (TPSA) | 78.9 Å <sup>2</sup>                               | 105 Å <sup>2</sup> (for a larger<br>derivative) | [9][10] |

Note: Data is for the closely related 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid and other derivatives, as direct predictions for the title compound are not consistently available. These values should be used as estimates and must be confirmed experimentally.

## Chapter 3: Experimental Determination of Key Physicochemical Parameters

This section provides validated, step-by-step protocols for determining the most critical physicochemical properties. The emphasis is on the methodology, enabling researchers to generate their own high-quality data.

### Acid-Base Properties (pKa)

Expertise & Causality: The pKa dictates the ionization state of a molecule at a given pH. For **1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid**, we anticipate at least two pKa values: an acidic pKa for the carboxylic acid and a basic pKa for one of the nitrogen atoms on the heterocyclic core. This ionization profile governs aqueous solubility, membrane permeability (LogD), and the nature of the electrostatic interactions with a protein target. An accurate pKa is non-negotiable for developing relevant in vitro assays and predicting in vivo behavior.



[Click to download full resolution via product page](#)

Caption: Ionization states as a function of pH.

Trustworthiness: Protocol for pKa Determination by Potentiometric Titration

This protocol ensures accuracy through internal calibration and robust data analysis.

- Preparation:

- Accurately prepare a ~1-5 mM solution of the compound in a suitable co-solvent/water mixture (e.g., 20% MeOH/H<sub>2</sub>O) to ensure solubility across the pH range.
- Calibrate a high-precision pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
- Prepare standardized titrants: 0.1 M HCl and 0.1 M NaOH.

- Titration Procedure:

- Place a known volume (e.g., 25 mL) of the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
- Immerse the calibrated pH electrode and a magnetic stirrer.
- For the basic pKa, titrate the solution with standardized HCl, adding small, precise aliquots (e.g., 10-50 µL) and recording the pH after each addition has stabilized.
- For the acidic pKa, perform a separate titration starting from the native pH with standardized NaOH.
- Continue each titration well past the equivalence point(s).

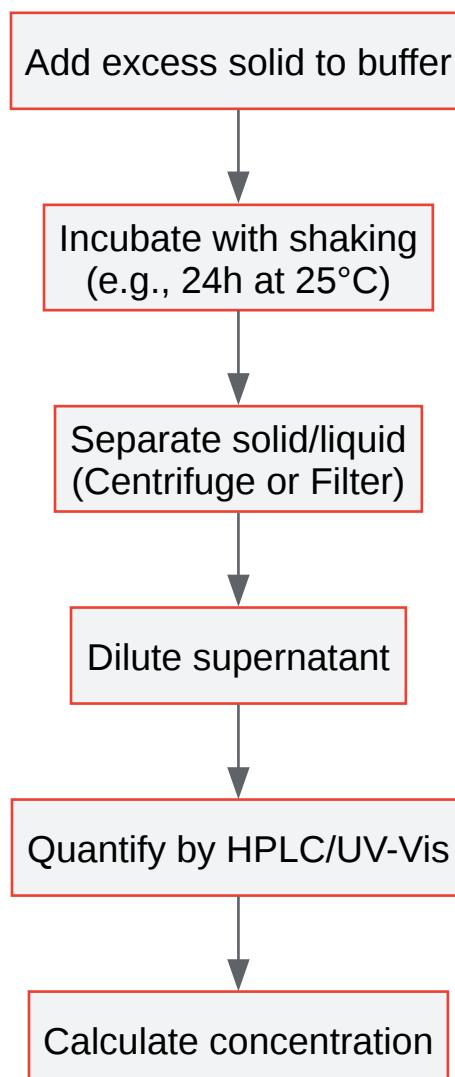
- Data Analysis:

- Plot the pH reading versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point. For higher accuracy, calculate the first derivative ( $\Delta\text{pH}/\Delta\text{V}$ ) of the titration curve. The peak of the derivative plot indicates the equivalence point.

## Lipophilicity (LogP / LogD)

**Expertise & Causality:** Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one. The partition coefficient (LogP) is for the neutral species, while the distribution coefficient (LogD) accounts for all ionization states at a specific pH. This parameter is a cornerstone of the "Rule of 5" and is a primary driver of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For this scaffold, the presence of both polar (carboxylic acid, ring nitrogens) and non-polar (fused aromatic rings) features makes experimental determination essential.

### Trustworthiness: Protocol for LogD<sub>7.4</sub> Determination by HPLC


This method is faster and uses less material than the traditional shake-flask method. It correlates the retention time of a compound on a reverse-phase HPLC column with known LogP standards.

- System Setup:
  - Use a C18 reverse-phase HPLC column.
  - The mobile phase is a gradient of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).
- Calibration:
  - Prepare a solution containing a mixture of 5-6 commercially available LogP standards with values bracketing the expected LogP of your compound (e.g., from -1 to 4).
  - Inject the standard mixture and record the retention time ( $t_R$ ) for each standard.
  - Create a calibration curve by plotting the known LogP values of the standards against their retention times.
- Sample Analysis:
  - Prepare a dilute solution of your compound in the mobile phase.
  - Inject the sample using the same HPLC method and record its retention time.

- Calculation:
  - Use the retention time of your compound and the linear regression equation from the calibration curve to calculate its LogD at the pH of the buffer (LogD<sub>7.4</sub>).

## Aqueous Solubility

Expertise & Causality: Poor aqueous solubility is a leading cause of failure in drug development. It limits oral bioavailability, complicates formulation, and can lead to unreliable results in biological assays. The solubility of this compound is expected to be highly pH-dependent due to its acidic and basic centers. Determining solubility under various buffer conditions (e.g., pH 2.0, 5.0, 7.4) is critical.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dau.url.edu [dau.url.edu]
- 4. longdom.org [longdom.org]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid [myskinrecipes.com]
- 7. 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]- CAS#: 2459302-74-8 [chemicalbook.com]
- 8. 926253-76-1 CAS MSDS (3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid | C7H5N3O2 | CID 46912079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid,4,5,6,7-tetrahydro-1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- To cite this document: BenchChem. ["physicochemical properties of 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1393292#physicochemical-properties-of-1h-pyrazolo-3-4-c-pyridine-3-carboxylic-acid>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)